molecular formula C16H15BrN4O2 B11983170 1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione

1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11983170
M. Wt: 375.22 g/mol
InChI Key: PKQJWRKAOCRZPY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the bromination of a purine derivative followed by allylation and benzylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation reactions can produce oxidized purine compounds .

Scientific Research Applications

1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with purine-related enzymes and receptors .

Properties

Molecular Formula

C16H15BrN4O2

Molecular Weight

375.22 g/mol

IUPAC Name

7-benzyl-8-bromo-3-methyl-1-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C16H15BrN4O2/c1-3-9-20-14(22)12-13(19(2)16(20)23)18-15(17)21(12)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3

InChI Key

PKQJWRKAOCRZPY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)Br)CC3=CC=CC=C3

Origin of Product

United States

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